ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an iodinated aniline derivative, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Iodination of Aniline: The starting material, aniline, is iodinated using iodine and an oxidizing agent such as sodium nitrite in an acidic medium.
Sulfonylation: The iodinated aniline is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Acetylation: The sulfonylated aniline derivative is acetylated using acetyl chloride or acetic anhydride.
Formation of Piperazine Derivative: The acetylated product is then reacted with piperazine to form the piperazine derivative.
Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodinated aniline moiety can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of deiodinated or demethylated products.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The iodinated aniline moiety may facilitate binding to iodine-sensitive sites, while the piperazine ring can interact with various biological macromolecules. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-(4-chloro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-(4-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in biological systems.
Properties
IUPAC Name |
ethyl 4-[2-(4-iodo-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22IN3O5S/c1-3-25-16(22)19-10-8-18(9-11-19)15(21)12-20(26(2,23)24)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAZRQJOULIJKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22IN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.